tert-butyl methyl bis-PEG3-acid ester

Übersicht

Beschreibung

tert-Butyl methyl bis-PEG3-acid ester: is a chemical compound with the molecular formula C15H28O7 and a molecular weight of 320.38 g/mol . It is commonly used in various chemical and biological applications due to its unique properties and versatility.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl methyl bis-PEG3-acid ester typically involves the esterification of polyethylene glycol (PEG) derivatives with tert-butyl and methyl groups. The reaction conditions often include the use of catalysts such as boron trifluoride etherate and anhydrous magnesium sulfate . The process may involve the use of tert-butanol and other reagents to achieve the desired esterification.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl methyl bis-PEG3-acid ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like or .

Reduction: Reduction reactions can be performed using agents such as or .

Substitution: The ester can undergo nucleophilic substitution reactions with reagents like sodium methoxide or ammonia .

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol or ammonia in ethanol.

Major Products Formed:

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and alkanes.

Substitution: Various substituted esters and amides.

Wissenschaftliche Forschungsanwendungen

Chemistry: tert-Butyl methyl bis-PEG3-acid ester is used as a linker in the synthesis of complex molecules, particularly in click chemistry and drug conjugation .

Biology: In biological research, the compound is utilized for PEGylation of proteins and peptides, enhancing their stability and solubility .

Medicine: The compound is employed in the development of antibody-drug conjugates (ADCs), which are targeted cancer therapies that deliver cytotoxic drugs directly to cancer cells .

Industry: this compound is used in the surface modification of materials, improving their biocompatibility and functionality .

Wirkmechanismus

The mechanism of action of tert-butyl methyl bis-PEG3-acid ester involves its ability to form stable ester bonds with various molecules. This property is exploited in PEGylation , where the compound attaches to proteins or peptides, enhancing their pharmacokinetics and reducing immunogenicity . The molecular targets include amino groups on proteins and peptides, and the pathways involved are primarily esterification and conjugation reactions .

Vergleich Mit ähnlichen Verbindungen

- tert-Butyl bis-PEG2-acid ester

- Methyl bis-PEG4-acid ester

- tert-Butyl bis-PEG5-acid ester

Comparison: tert-Butyl methyl bis-PEG3-acid ester is unique due to its specific PEG chain length and the presence of both tert-butyl and methyl groups. This combination provides a balance of hydrophobicity and hydrophilicity , making it particularly useful in applications requiring amphiphilic properties .

Biologische Aktivität

Introduction

tert-Butyl methyl bis-PEG3-acid ester is a compound that belongs to the class of polyethylene glycol (PEG) derivatives, which are widely utilized in bioconjugation and drug delivery applications. The unique structure of this compound enhances its solubility, stability, and biological activity, making it a valuable tool in various biomedical research fields. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in drug delivery, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by:

- PEG Chain : Composed of three ethylene glycol units, which enhances solubility in aqueous environments.

- Ester Functional Groups : The presence of tert-butyl and methyl groups influences the compound's hydrophobicity and biological interactions.

Table 1: Structural Characteristics

| Component | Description |

|---|---|

| PEG Units | 3 (trimer) |

| Functional Groups | Tert-butyl, methyl, and carboxylic acid esters |

| Molecular Weight | Varies based on specific modifications |

The biological activity of this compound primarily arises from its ability to interact with various biological targets. The ester groups can undergo hydrolysis under physiological conditions, releasing free acids that may engage with cellular receptors or enzymes.

Key Mechanisms Include:

- Drug Delivery Enhancement : The PEG moiety facilitates prolonged circulation time in the bloodstream by reducing renal clearance and immunogenicity.

- Bioconjugation : The compound can be conjugated to therapeutic agents or proteins, improving their pharmacokinetic properties.

- Targeted Therapy : By modifying the surface properties of drugs, it allows for targeted delivery to specific tissues or cells.

Applications in Drug Delivery

This compound has been extensively studied for its role in drug delivery systems. Its ability to improve solubility and stability of hydrophobic drugs makes it a crucial component in formulating effective therapeutic agents.

Table 2: Applications Overview

| Application | Description |

|---|---|

| Protein Conjugation | Enhances stability and reduces immunogenicity |

| Diagnostic Imaging | Improves solubility and biodistribution of imaging agents |

| Surface Modification | Creates biocompatible coatings for medical devices |

Study 1: Efficacy in Cancer Treatment

In a study examining the efficacy of various PEG derivatives on breast cancer cell lines (MCF-7, SK-BR-3), it was found that compounds similar to this compound exhibited significant cytotoxic effects on malignant cells while sparing non-malignant cells (MCF-10A). The study highlighted the potential for these compounds as targeted therapeutics in oncology .

Study 2: Pharmacokinetics and Biodistribution

Research indicated that compounds containing PEG chains showed improved pharmacokinetic profiles compared to their non-PEGylated counterparts. Specifically, a half-life increase was observed in animal models, suggesting enhanced retention time within systemic circulation .

Study 3: Bioconjugation Techniques

A recent investigation into bioconjugation methods demonstrated that attaching this compound to therapeutic proteins significantly increased their stability and efficacy. This was particularly evident in therapeutic proteins used for treating chronic diseases where sustained release is critical .

Eigenschaften

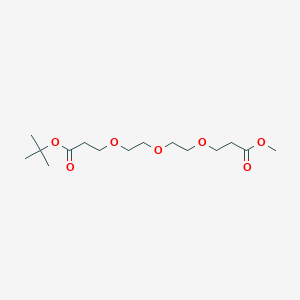

IUPAC Name |

methyl 3-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O7/c1-15(2,3)22-14(17)6-8-20-10-12-21-11-9-19-7-5-13(16)18-4/h5-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWGZZUJFRLYLKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601146651 | |

| Record name | 4,7,10,14-Tetraoxahexadecanoic acid, 15,15-dimethyl-13-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601146651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951439-93-2 | |

| Record name | 4,7,10,14-Tetraoxahexadecanoic acid, 15,15-dimethyl-13-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951439-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,14-Tetraoxahexadecanoic acid, 15,15-dimethyl-13-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601146651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.